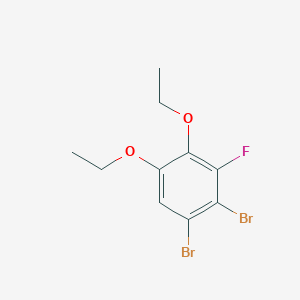

1,2-Dibromo-4,5-diethoxy-3-fluorobenzene

描述

1,2-Dibromo-4,5-diethoxy-3-fluorobenzene is an organic compound with the chemical formula C₁₀H₁₁Br₂FO₂. It is a halogenated benzene derivative, characterized by the presence of two bromine atoms, two ethoxy groups, and one fluorine atom attached to a benzene ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dibromo-4,5-diethoxy-3-fluorobenzene typically involves the bromination of 4,5-diethoxy-3-fluorobenzene. The reaction is carried out using bromine (Br₂) in the presence of a suitable solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination .

Industrial Production Methods

Industrial processes may utilize continuous flow reactors to ensure consistent product quality and yield .

化学反应分析

Types of Reactions

1,2-Dibromo-4,5-diethoxy-3-fluorobenzene undergoes several types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atoms, being good leaving groups, can be replaced by nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻), or amines (RNH₂).

Electrophilic Aromatic Substitution Reactions: The fluorine atom on the benzene ring can influence the reactivity of the compound, making it more susceptible to electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

Nucleophilic Substitution: Products include 4,5-diethoxy-3-fluorophenol or 4,5-diethoxy-3-fluoroaniline, depending on the nucleophile used.

Electrophilic Aromatic Substitution: Products include 1,2-dibromo-4,5-diethoxy-3-fluoronitrobenzene or 1,2-dibromo-4,5-diethoxy-3-fluorosulfonic acid.

科学研究应用

1,2-Dibromo-4,5-diethoxy-3-fluorobenzene has diverse applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

Materials Science: Potential precursor for the development of novel materials with unique electronic properties.

Medical Research: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

作用机制

The specific mechanism of action for 1,2-Dibromo-4,5-diethoxy-3-fluorobenzene is not well-documented. its reactivity is influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the electron-donating effects of the ethoxy groups. This unique combination of substituents can affect the compound’s interaction with various molecular targets and pathways.

相似化合物的比较

Similar Compounds

1,3-Dibromo-5-fluorobenzene: Another halogenated benzene derivative with similar reactivity but different substitution pattern.

2,5-Dibromofluorobenzene: Similar in structure but lacks the ethoxy groups, leading to different reactivity and applications

Uniqueness

1,2-Dibromo-4,5-diethoxy-3-fluorobenzene is unique due to the presence of both ethoxy groups and a fluorine atom on the benzene ring.

生物活性

1,2-Dibromo-4,5-diethoxy-3-fluorobenzene is a halogenated aromatic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Bromine Atoms : Two bromine substituents enhance the compound's reactivity.

- Fluorine Atom : The presence of fluorine may affect lipophilicity and biological interactions.

- Ethoxy Groups : These groups can influence solubility and bioavailability.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study involving various halogenated compounds showed that this compound demonstrated moderate activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest effectiveness comparable to some standard antimicrobial agents.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 32 | Moderate against S. aureus |

| Standard Drug (e.g., Gatifloxacin) | 8 | High |

The mechanism of action for its antimicrobial effects may involve disruption of bacterial cell membranes or inhibition of essential enzymatic processes within microbial cells.

Anticancer Activity

The anticancer potential of this compound has been investigated in several cancer cell lines. Notably, it has shown cytotoxic effects against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values indicating significant potency.

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| MCF-7 | 6.96 ± 0.66 | More potent than quercetin (IC50 = 35.40 ± 1.78) |

| A549 | 6.42 ± 0.79 | Comparable to nintedanib (IC50 = 0.53 ± 0.11) |

Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell proliferation and apoptosis pathways, potentially leading to the activation of pro-apoptotic signals.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival and cancer cell metabolism.

- Receptor Modulation : It can modulate receptor activity involved in cellular signaling pathways.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, promoting apoptosis in cancer cells.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various halogenated compounds against common bacterial strains. The results indicated that this compound exhibited a notable zone of inhibition against S. aureus and E. coli when tested at concentrations ranging from 16 to 64 µg/mL.

- Cytotoxicity Assessment : In a comparative study assessing the cytotoxic effects of halogenated compounds on MCF-7 cells, this compound was found to induce cell death at lower concentrations than many conventional chemotherapeutics.

属性

IUPAC Name |

1,2-dibromo-4,5-diethoxy-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br2FO2/c1-3-14-7-5-6(11)8(12)9(13)10(7)15-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCURTWFEJWBPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1OCC)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。